molecular formula C24H23N5O2S2 B2384038 2-[(3-cyano-4-ethyl-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl)sulfanyl]-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide CAS No. 670272-89-6

2-[(3-cyano-4-ethyl-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl)sulfanyl]-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide

Cat. No. B2384038
CAS RN: 670272-89-6
M. Wt: 477.6
InChI Key: CHSLEVYUPMRFRG-UHFFFAOYSA-N
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Description

2-[(3-cyano-4-ethyl-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl)sulfanyl]-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide is a useful research compound. Its molecular formula is C24H23N5O2S2 and its molecular weight is 477.6. The purity is usually 95%.
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Scientific Research Applications

Glutaminase Inhibition for Cancer Therapy

Compounds similar to "2-[(3-cyano-4-ethyl-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl)sulfanyl]-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide" have been explored for their potential as glutaminase inhibitors. Glutaminase is an enzyme involved in converting glutamine to glutamate, a process that is upregulated in certain cancers. Inhibitors of kidney-type glutaminase (GLS) have shown promise in attenuating the growth of cancer cells, such as human lymphoma B cells, both in vitro and in vivo. This suggests a potential application in the design of cancer therapeutics (Shukla et al., 2012).

Heterocyclic Chemistry and Drug Synthesis

The structure of "2-[(3-cyano-4-ethyl-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl)sulfanyl]-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide" is indicative of its relevance in heterocyclic chemistry, a field crucial for the development of new pharmaceuticals. Heterocyclic compounds, including those containing thiadiazole, quinoline, and isoquinoline moieties, are of significant interest due to their diverse biological activities. These activities include antimicrobial, anti-inflammatory, and antitumor effects, making such compounds valuable in the synthesis of novel drugs (Dyachenko & Vovk, 2013; Desai et al., 2007).

Antituberculosis and Cytotoxicity Studies

Further applications can be seen in the development of compounds for antituberculosis and cytotoxicity studies. Certain 3-heteroarylthioquinoline derivatives, structurally related to "2-[(3-cyano-4-ethyl-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl)sulfanyl]-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide," have been synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis. Some of these compounds have shown promising results, indicating potential applications in tuberculosis treatment (Chitra et al., 2011).

Insecticidal Applications

Additionally, novel heterocycles incorporating a thiadiazole moiety have been synthesized and assessed for their insecticidal properties against the cotton leafworm, Spodoptera littoralis. This suggests potential applications in agriculture for the development of new pesticides (Fadda et al., 2017).

properties

IUPAC Name

2-[(3-cyano-4-ethyl-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl)sulfanyl]-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O2S2/c1-4-15-16(12-25)22(26-17-10-24(2,3)11-18(30)20(15)17)32-13-19(31)27-23-28-21(33-29-23)14-8-6-5-7-9-14/h5-9H,4,10-11,13H2,1-3H3,(H,27,29,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHSLEVYUPMRFRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC2=C1C(=O)CC(C2)(C)C)SCC(=O)NC3=NSC(=N3)C4=CC=CC=C4)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3-cyano-4-ethyl-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl)sulfanyl]-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide

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